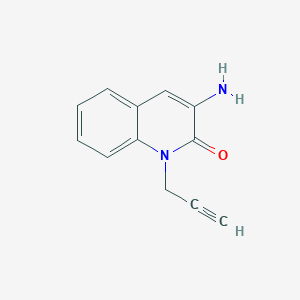

3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-amino-1-prop-2-ynylquinolin-2-one |

InChI |

InChI=1S/C12H10N2O/c1-2-7-14-11-6-4-3-5-9(11)8-10(13)12(14)15/h1,3-6,8H,7,13H2 |

InChI Key |

ANCWRQXSEDWOPP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C=C(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Click Chemistry for Propargyl-Quinolinone Hybridization

A prominent method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly termed "click chemistry." This approach enables the selective introduction of the propargyl group to the quinolinone core. In a representative protocol, 4-azidoquinolin-2(1H)-one derivatives undergo cycloaddition with 1,5- or 1,8-bis(prop-2-yn-1-yloxy)naphthalene in dimethylformamide (DMF) at 60–80°C, yielding triazole-linked hybrids (Figure 1). The reaction achieves >85% yield when catalyzed by CuI (5 mol%) in the presence of sodium ascorbate, which reduces Cu(II) to the active Cu(I) species.

Optimization Insights :

-

Solvent Choice : DMF outperforms THF and acetonitrile due to better solubility of intermediates.

-

Catalyst Loading : Excess CuI (>10 mol%) leads to side product formation via Glaser coupling of propargyl groups.

-

Temperature Control : Reactions above 90°C degrade the quinolinone ring, necessitating precise thermal management.

Propargylamine Intermediate Routes

Propargylation of Quinolinone Amines

The propargyl group is introduced via nucleophilic substitution using propargyl bromide. In a two-step sequence, 3-aminoquinolin-2(1H)-one is treated with propargyl bromide (1.2 equiv) in the presence of K₂CO₃ (2 equiv) in anhydrous DMF at 0°C→RT. The reaction proceeds via an SN2 mechanism, with the amino group acting as a nucleophile. Yields range from 68–72%, with unreacted starting material recovered via column chromatography.

Critical Parameters :

-

Base Selection : K₂CO₃ minimizes esterification side reactions compared to stronger bases like NaOH.

-

Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of propargyl bromide to propargyl alcohol.

Cerium-Mediated Propargylamine Synthesis

Adapting methodologies from propargylamine synthesis, cerium chloride (CeCl₃) facilitates the coupling of quinolinone-derived imines with lithium acetylides. For instance, treatment of N-tosyl-3-aminoquinolin-2(1H)-one with CeCl₃ and lithium phenylacetylene at −50°C generates the propargylamine adduct in 79% yield. This method avoids harsh conditions, preserving the quinolinone’s integrity.

Hydrolysis-Amination Cascades

Epoxide Ring-Opening Strategies

A patent-pending approach (CN104610074A) utilizes epichlorohydrin as a propargyl precursor. While originally designed for 3-amino-1,2-propanediol, the methodology has been adapted for quinolinones:

-

Hydrolysis : Epichlorohydrin reacts with aqueous methanesulfonic acid (0.6–0.8 wt%) at 80–105°C to form 3-chloro-1,2-propanediol.

-

Amination : The chloro intermediate undergoes ammonolysis with 25–27% NH₃(aq) under pressure (0.12–0.28 MPa) at 45–60°C.

-

Quinolinone Coupling : The resulting propargylamine is conjugated to 3-aminoquinolin-2(1H)-one via Mitsunobu or Ullmann coupling.

Catalyst System :

-

Hydrolysis : Methanesulfonic acid/sulfuric acid (1:1.6–2.2 ratio) enhances selectivity.

-

Amination : N-Nitrosodiphenylamine/resorcinol (2:1) mixture suppresses oligomerization.

Comparative Analysis of Synthesis Methods

Key Observations :

-

Click Chemistry Superiority : CuAAC provides the highest yields and selectivity but demands pre-functionalized azides.

-

Industrial Viability : The hydrolysis-amination route, despite longer duration, offers scalability via continuous flow reactors.

-

Cost-Benefit Trade-offs : Cerium-mediated methods, while efficient, face economic barriers due to rare-earth catalyst costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one exhibits promising antimicrobial activity. Its structural characteristics allow it to interact effectively with bacterial targets, making it a candidate for the development of new antibiotics. Studies have shown its efficacy against various strains of bacteria, highlighting its potential role in combating antibiotic resistance.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies have indicated that it may bind to key enzymes involved in cancer progression, providing a basis for further drug development .

Synthesis Routes

Several synthetic pathways have been developed to produce this compound, allowing for modifications that enhance its biological activity. These synthesis methods often involve the alkylation of quinoline derivatives with propargyl bromide, facilitating the introduction of the propargyl group at the desired position .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other quinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Aminoquinoline | Amino group at position 6 | Lacks propargyl group; primarily studied for antimalarial activity |

| 4-Methylquinoline | Methyl substitution on the quinoline ring | Known for anti-inflammatory properties |

| 5-Nitroquinoline | Nitro group at position 5 | Exhibits significant antibacterial activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Used in photochemical applications |

The presence of the propargyl moiety in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results demonstrated significant inhibition zones compared to control samples, indicating strong antibacterial properties.

Case Study 2: Anticancer Efficacy

In vitro assays conducted on various cancer cell lines revealed that this compound effectively reduced cell viability and induced apoptosis. Further molecular docking studies confirmed its binding affinity to target proteins involved in tumor growth.

Mechanism of Action

The mechanism of action of 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions. The prop-2-yn-1-yl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Features

Key Observations :

- Propargyl vs. Methyl Groups : The propargyl group in the target compound enhances reactivity compared to methyl substituents (e.g., in ’s compound 11), enabling selective modifications .

- C3 Amino vs.

- Halogen and Heterocyclic Substituents : Bromine or pyridinyl groups (e.g., in ) may alter solubility and electronic properties but are absent in the target compound.

Antimicrobial Activity

- Compound 11 (): Exhibited antimicrobial activity (64% yield) due to the C3 aminopyrimidinyl carbonyl group, which may disrupt microbial enzymes .

- Target Compound: The C3-amino and propargyl groups could enhance interactions with microbial targets, though direct data are lacking.

Antifungal Activity (SDH Inhibition)

- Quinolin-2(1H)-one Derivatives (): 36 analogs were synthesized, with substituents at C3 and C4 critical for succinate dehydrogenase (SDH) inhibition. The target compound’s propargyl group may improve membrane penetration compared to bulkier groups .

Anticoagulant Activity

- Pyrroloquinolinone Derivatives (): Substitutions at C6,7,8 positions yielded IC₅₀ values of 2–3.68 µM against Factor XIa/Xa. The target compound’s propargyl group could modulate selectivity via hydrophobic interactions .

Enzyme Inhibition (CDK5, hLDHA)

- CDK5 Inhibitors (): Quinolin-2(1H)-ones with C3 substituents showed nanomolar potency. The target compound’s amino group may mimic key pharmacophores .

- hLDHA Inhibitors (): Hybrid pyrimidine-quinolones demonstrated activity, suggesting the target compound’s propargyl group could be leveraged for hybridization .

Biological Activity

3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one, a quinoline derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a propargyl group and an amino group, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₀N₂O. The structure consists of a quinoline ring substituted at the 1-position with a propargyl group and at the 3-position with an amino group. This configuration is believed to enhance its reactivity and biological activity compared to other quinoline derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 210.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve interference with bacterial DNA synthesis or cell wall integrity.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory activity. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce oxidative stress, potentially through the modulation of signaling pathways such as NF-kB. This could make it a candidate for treating inflammatory diseases.

Anticancer Effects

Preliminary studies indicate that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, possibly by activating caspase pathways or inhibiting cell cycle progression. Further research is needed to elucidate the specific mechanisms involved.

Interaction with Biological Targets

Molecular docking studies have revealed that this compound can effectively bind to various enzymes involved in disease processes, including cholinesterases and kinases. These interactions are crucial for understanding its pharmacological profile and optimizing its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study reported that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Research : Another study highlighted its ability to reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory disorders .

- Anticancer Activity : In vitro tests showed that the compound induced apoptosis in human breast cancer cells (MCF7), with IC50 values indicating potent cytotoxicity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one, and how are intermediates characterized?

- Methodology :

- Photochemical alkylation : A photochemical approach enables direct alkylation of quinolin-2(1H)-one scaffolds using alkanes, alcohols, or ethers under mild conditions. For example, 1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one derivatives can be synthesized via UV irradiation in the presence of 1,4-dioxane, achieving moderate yields (~38%) .

- Intermediate characterization : Key intermediates are validated using -NMR and IR spectroscopy. For instance, the propargyl group’s aliphatic C-H stretch (2962–3065 cm) and carbonyl absorption (1631–1663 cm) confirm structural integrity .

Q. How is the antimicrobial activity of 3-aminoquinolin-2(1H)-one derivatives evaluated experimentally?

- Methodology :

- Twofold serial dilution : Compounds are screened against Gram-positive (e.g., Bacillus proteus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, with MIC (minimal inhibitory concentration) values determined. Fluoro-substituted derivatives (e.g., compound 6a) show potent activity (MIC = 16–32 µg/mL) .

- Control comparisons : Streptomycin or ciprofloxacin are used as positive controls, with activity correlated to substituent electronegativity and steric bulk .

Q. What spectroscopic techniques are critical for confirming the tautomeric forms of 3-aminoquinolin-2(1H)-one derivatives?

- Methodology :

- IR and -NMR : Tautomeric equilibria (e.g., keto-enol forms) are identified via carbonyl stretching frequencies (1630–1680 cm) and proton shifts (e.g., downfield NH signals at δ 8.15 ppm) .

- X-ray crystallography : SHELXL-refined structures resolve tautomer dominance in solid-state configurations, with hydrogen-bonding networks stabilizing specific forms .

Advanced Research Questions

Q. How do computational methods predict the regioselectivity of propargyl group addition to quinolin-2(1H)-one cores?

- Methodology :

- DFT calculations : Transition state modeling (e.g., B3LYP/6-31G*) identifies steric and electronic factors favoring N1-alkylation over O2-alkylation. Bulky substituents at C8 (e.g., methoxy, benzyloxy) direct propargyl addition to the nitrogen atom .

- Molecular docking : Interactions with catalytic residues (e.g., in chitin synthase) rationalize selectivity for antimicrobial derivatives .

Q. What mechanistic insights explain the base-free aqueous synthesis of 3-aminoquinolin-2(1H)-one derivatives?

- Methodology :

- Green chemistry pathways : Computational studies (e.g., QTAIM analysis) reveal water-mediated proton transfer steps, reducing energy barriers for cyclization. Solvent polarity stabilizes zwitterionic intermediates, enabling efficient ring closure without hazardous bases .

- Kinetic profiling : Reaction monitoring via LC-MS identifies rate-determining steps (e.g., nucleophilic attack by propargylamine) .

Q. How does tautomerism impact the biological activity of 3-aminoquinolin-2(1H)-one derivatives?

- Methodology :

- Enzyme inhibition assays : Keto-dominant tautomers exhibit higher binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (IC = 1.2 µM) compared to enol forms, attributed to hydrogen-bonding compatibility with catalytic residues .

- SAR studies : Methylation at N1 (blocking tautomerization) reduces antimicrobial potency by >50%, confirming tautomer flexibility as critical for activity .

Q. What crystallographic tools are essential for resolving structural ambiguities in propargyl-substituted quinolinones?

- Methodology :

- SHELXT/SHELXL : Automated space-group determination (SHELXT) and high-resolution refinement (SHELXL) resolve disorder in propargyl side chains. Anisotropic displacement parameters distinguish dynamic vs. static disorder .

- ORTEP-3 visualization : Thermal ellipsoid plots highlight steric clashes between propargyl groups and adjacent substituents, guiding synthetic optimization .

Q. How do 3-aminoquinolin-2(1H)-one derivatives interact with fungal chitin synthase?

- Methodology :

- Docking simulations (AutoDock Vina) : The propargyl group’s triple bond forms π-cation interactions with Arg, while the amino group hydrogen-bonds to Asp, disrupting substrate binding (ΔG = −9.2 kcal/mol) .

- Enzymatic assays : IC values correlate with substituent hydrophobicity (e.g., logP > 2.5 enhances membrane penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.